molecular formula C7H10O B14692094 (4R,5S)-4,5-Dimethylcyclopent-2-en-1-one CAS No. 32556-65-3

(4R,5S)-4,5-Dimethylcyclopent-2-en-1-one

Cat. No.: B14692094
CAS No.: 32556-65-3
M. Wt: 110.15 g/mol
InChI Key: BZVMUEZSBHAIJA-RITPCOANSA-N
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Description

(4R,5S)-4,5-Dimethylcyclopent-2-en-1-one is a chiral organic compound with a unique structure characterized by a cyclopentene ring substituted with two methyl groups at the 4th and 5th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-4,5-Dimethylcyclopent-2-en-1-one typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of a cyclopentadiene derivative, which undergoes a series of reactions including hydrogenation and methylation to introduce the desired substituents at the 4th and 5th positions. The reaction conditions often involve the use of catalysts such as palladium or platinum to facilitate the hydrogenation step.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-4,5-Dimethylcyclopent-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions where the methyl groups or the double bond can be targeted by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium or platinum catalysts

    Substitution: Nucleophiles such as halides, amines, or alcohols under basic or acidic conditions

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Various substituted cyclopentene derivatives

Scientific Research Applications

(4R,5S)-4,5-Dimethylcyclopent-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4R,5S)-4,5-Dimethylcyclopent-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. Pathways involved may include enzymatic catalysis where the compound acts as a substrate or inhibitor, affecting the biochemical processes within cells.

Comparison with Similar Compounds

Similar Compounds

    (4R,5S)-Dethiobiotin: Shares a similar cyclopentene structure but with different functional groups.

    (4R,5S)-Isocycloseram: Another cyclopentene derivative with distinct substituents.

Uniqueness

(4R,5S)-4,5-Dimethylcyclopent-2-en-1-one is unique due to its specific stereochemistry and the presence of two methyl groups at the 4th and 5th positions, which influence its reactivity and interactions in chemical and biological systems. This distinct structure makes it valuable for targeted synthesis and research applications.

Properties

CAS No.

32556-65-3

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

(4R,5S)-4,5-dimethylcyclopent-2-en-1-one

InChI

InChI=1S/C7H10O/c1-5-3-4-7(8)6(5)2/h3-6H,1-2H3/t5-,6+/m1/s1

InChI Key

BZVMUEZSBHAIJA-RITPCOANSA-N

Isomeric SMILES

C[C@@H]1C=CC(=O)[C@H]1C

Canonical SMILES

CC1C=CC(=O)C1C

Origin of Product

United States

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